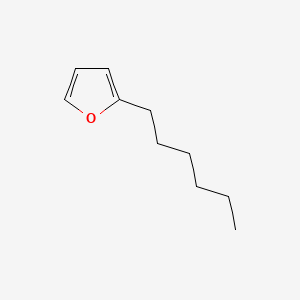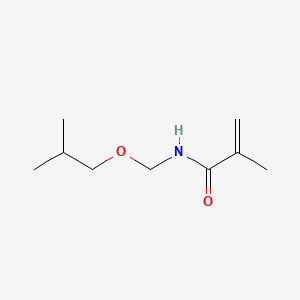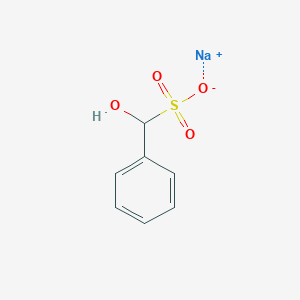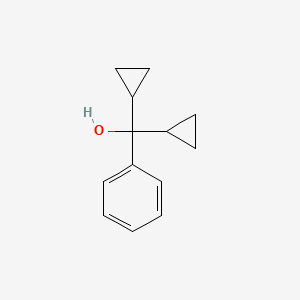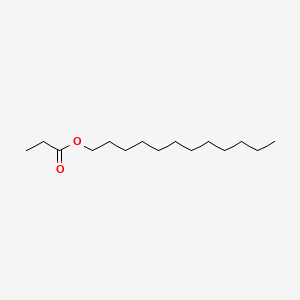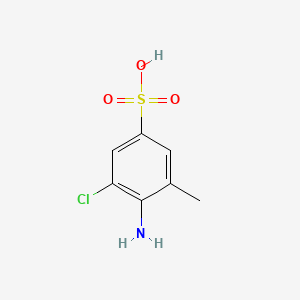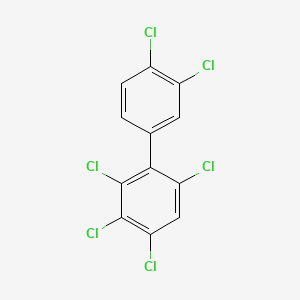
2,3,3',4,4',6-Hexachlorobiphenyl
Übersicht
Beschreibung
2,3,3’,4,4’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It belongs to the class of organic compounds known as polychlorinated biphenyls . The IUPAC name of 2,3,3’,4,4’,6-Hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,6-Hexachlorobiphenyl is C12H4Cl6 . It is a light yellow, soft, sticky resin .
Physical And Chemical Properties Analysis
2,3,3’,4,4’,6-Hexachlorobiphenyl has a molecular weight of 360.88 . It has a melting point of 107°C and a boiling point of 446.99°C (rough estimate). Its density is approximately 1.5940 (rough estimate), and it has a refractive index of 1.6270 (rough estimate). Its water solubility is 8.07ug/L at 20 ºC .
Wissenschaftliche Forschungsanwendungen
Application 1: Neurotoxicity Study
- Specific Scientific Field : Neurotoxicology
- Summary of the Application : PCB 132 has been associated with neurodevelopmental disorders. Several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB neurotoxicity .
- Methods of Application or Experimental Procedures : Racemic PCB 132 was incubated with pooled or single donor human liver microsomes (HLMs), and levels and enantiomeric fractions of PCB 132 and its metabolites were determined gas chromatographically . The major metabolite was either 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140), a 1,2-shift product, or 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132) .
Application 2: Dielectric Fluids in Transformers
- Specific Scientific Field : Electrical Engineering
- Summary of the Application : PCB 132 was used in transformers as dielectric fluids until production was banned in 1979 . It was part of a mixture referred to as Aroclor 1260 .
- Methods of Application or Experimental Procedures : PCB 132 was used in electrical transformers and capacitors due to its insulating properties .
Application 3: Tumor Growth Promotion
- Specific Scientific Field : Oncology
- Summary of the Application : It has been found that PCB 132 can promote tumor growth by inhibiting cellular communication .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : Cellular injury and proliferation can be caused by reactive metabolites of PCB 132 or by an increased concentration of reactive oxygen species (ROS), due to disruptions induced by PCB 132 .
Application 4: Hydraulic Fluids and Plasticizer
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : PCB 132 was used in hydraulic fluids and as a plasticizer in synthetic resins .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The use of PCB 132 in these applications was discontinued due to its environmental and health impacts .
Application 5: Paint, Ink, and Surface Coatings
- Specific Scientific Field : Industrial Chemistry
- Summary of the Application : PCB 132 was used in several daily applications such as paint, ink, and surface coatings .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The use of PCB 132 in these applications was discontinued due to its environmental and health impacts .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-5(3-7(6)14)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUPQXINXTWCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074231 | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',6-Hexachlorobiphenyl | |
CAS RN |
74472-42-7 | |
| Record name | PCB 158 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2JHN8P01Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



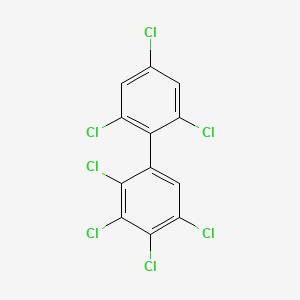
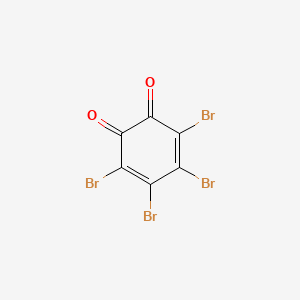
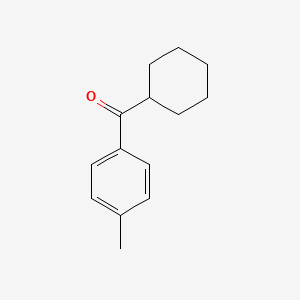
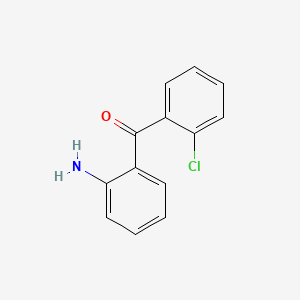
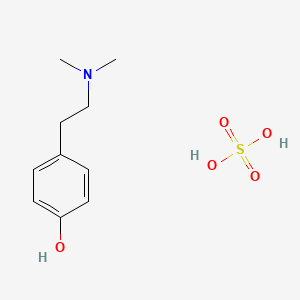
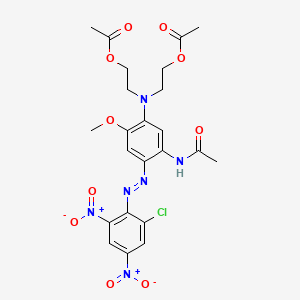
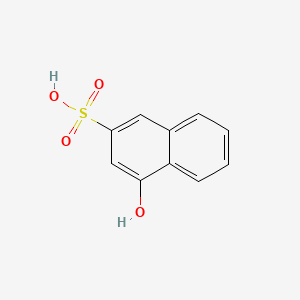
![Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596439.png)
